molecular formula C6H12O4 B042669 Mevalonic acid CAS No. 17817-88-8

Mevalonic acid

Cat. No. B042669
CAS RN: 17817-88-8
M. Wt: 148.16 g/mol
InChI Key: KJTLQQUUPVSXIM-ZCFIWIBFSA-N
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Description

Mevalonic acid (MVA) is a key organic compound in biochemistry . The name is a contraction of dihydroxymethylvalerolactone . The carboxylate anion of mevalonic acid, which is the predominant form in biological environments, is known as mevalonate and is of major pharmaceutical importance .


Synthesis Analysis

Mevalonic acid is synthesized in the cytoplasm of eukaryotic cells from acetyl-CoA through a series of enzymatic reactions catalyzed by the enzyme HMG-CoA reductase . The mevalonate pathway begins with acetyl-CoA and ends with the production of IPP and DMAPP .


Molecular Structure Analysis

The molecular formula of Mevalonic acid is C6H12O4 . It has an average mass of 148.157 Da and a monoisotopic mass of 148.073563 Da .


Chemical Reactions Analysis

Mevalonic acid is a precursor in the biosynthetic pathway known as the mevalonate pathway that produces terpenes and steroids . Mevalonic acid is the primary precursor of isopentenyl pyrophosphate (IPP), that is in turn the basis for all terpenoids .


Physical And Chemical Properties Analysis

Mevalonic acid is a 6-carbon molecule with the chemical formula C6H12O4 . It is very soluble in water and polar organic solvents .

Future Directions

The mevalonate pathway, which Mevalonic acid is a part of, is known for the synthesis of cholesterol, but recent studies have reported that it also controls Hippo signaling, which is critical for the regulation of organ size and tumorigenesis . This suggests that the mevalonate pathway could be a critical regulator in coordinating energy input and cell proliferation .

properties

IUPAC Name

(3R)-3,5-dihydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTLQQUUPVSXIM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCO)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314151
Record name (R)-(-)-Mevalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mevalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very soluble in water, but also soluble in organic solvents, especially polar organic solvents.
Record name MEVALONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Mevalonic acid

Color/Form

Oily liquid

CAS RN

17817-88-8, 150-97-0
Record name (R)-(-)-Mevalonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17817-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mevalonic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03518
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-(-)-Mevalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEVALONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mevalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

24 - 27 °C
Record name Mevalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33,800
Citations
JJ Ferguson Jr, IF Durr… - Proceedings of the …, 1959 - National Acad Sciences
… be broken down, and then be converted to mevalonic acid by an as yet unknown pathway. Two … there was no incorporation of C14 into mevalonic acid. Acetoacetic acid likewise had no …
Number of citations: 80 www.pnas.org
LD Wright, M Cleland, BN Dutta… - Journal of the American …, 1957 - ACS Publications
Mevaldic acid (MVALD, 3-hydroxy-3-methylglutaraldehydic acid), a compound differing from mevalonic acid (MVA, 3, 5-dihydroxy-3-methylpentanoic acid) by an aldehyde rather than a …
Number of citations: 18 pubs.acs.org
JD Brodie, G Wasson, JW Porter - Journal of Biological Chemistry, 1963 - academia.edu
… intermediates in the formation of mevalonic acid. However, the … 4 carbon intermediate and mevalonic acid, in the incubation … of the biosynthesis of mevalonic acid from acetyl-CoA by a …
Number of citations: 101 www.academia.edu
CC Correll, PA Edwards - Journal of Biological Chemistry, 1994 - Elsevier
… degradation when cells are incubated with sterols or mevalonic acid (MVA). It has been shown that … were used to define further this mevalonic acid derivative involved in the accelerated …
Number of citations: 96 www.sciencedirect.com
MR Soma, A Corsini, R Paoletti - Toxicology letters, 1992 - Elsevier
… which catalyzes the conversion of HMGCoA to mevalonic acid. It has been suggested that … However, because mevalonic acid is the precursor of numerous metabolites, any reduction …
Number of citations: 87 www.sciencedirect.com
G Tamura, K Ando, K Kodama, K Arima - Applied Microbiology, 1968 - Am Soc Microbiol
… of mevalonic acid and to develop an economic fermentation process. Toscreen for mevalonic acid-… The principle of the assay is based on the essential mevalonic acid requirement of the …
Number of citations: 32 journals.asm.org
J Jeyaratnam, NM Ter Haar… - JIMD Reports, Volume …, 2016 - Springer
… mevalonic acid which is excreted in the urine. This study aims to evaluate the diagnostic value of urinary mevalonic acid … whom both measurement of mevalonic acid and genetic testing …
Number of citations: 47 link.springer.com
K Folkers, CH Shunk, BO Linn… - … of Terpenes and …, 1959 - Wiley Online Library
… mevalonic acid, and some new biological data on analogues of mevalonic acid. Our discovery of mevalonic acid is really an example of serendipity. We were originally investigating the …
Number of citations: 12 onlinelibrary.wiley.com
DJ Shapiro, RL Imblum, VW Rodwell - Analytical Biochemistry, 1969 - Elsevier
… We report a TLC technique for separation of mevalonic acid lactone from HMG, acetate, and less polar compounds such as sterols. This is applicable to quantitative assay of HMG-CoA …
Number of citations: 155 www.sciencedirect.com
SL Wolda, JA Glomset - Journal of Biological Chemistry, 1988 - ASBMB
… , we further show that this mevalonic acid-modified protein specifically coprecipitates with … lamin B is modified by a derivative of mevalonic acid. Mevalonic acid (MVA)’ is an important …
Number of citations: 316 www.jbc.org

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